molecular formula C7H7BF2O3 B1322879 (4-(Difluoromethoxy)phenyl)boronic acid CAS No. 688810-12-0

(4-(Difluoromethoxy)phenyl)boronic acid

Cat. No.: B1322879
CAS No.: 688810-12-0
M. Wt: 187.94 g/mol
InChI Key: MFZNJRNTHPKCFY-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)phenyl)boronic acid, also known as 4-DFMPA, is an organoboron compound that has been used in various scientific and pharmaceutical research applications. It has been used as an organic reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the synthesis of pharmaceuticals. 4-DFMPA is a versatile compound that has been used in a variety of different research applications, due to its unique chemical and physical properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-DFMPA.

Safety and Hazards

“(4-(Difluoromethoxy)phenyl)boronic acid” is classified as potentially harmful if swallowed . It is recommended to avoid breathing in mist, gas, or vapors, and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

(4-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access .

Cellular Effects

In cellular environments, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by inhibiting specific kinases, leading to alterations in gene expression and cellular metabolism. This compound can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with serine and threonine residues in the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under inert atmosphere and low temperatures, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit target enzymes without significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with glutathione and other cellular thiols. This conjugation can affect metabolic flux and alter the levels of various metabolites. Enzymes such as glutathione S-transferases play a role in its metabolism, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, it may accumulate in the cytoplasm or be transported into the nucleus, depending on the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its biochemical effects. These localization patterns are crucial for its activity and function within the cell .

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZNJRNTHPKCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630394
Record name [4-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688810-12-0
Record name [4-(Difluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a departure from the procedure described above the compound is prepared from 4-difluoromethoxy-1-iodo-benzene using iPrMgCl to generate the arylmetal compound and trapping this intermediate with trimethyl borate.
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Synthesis routes and methods II

Procedure details

A solution of (4-bromophenoxy)difluoromethane (3 g) and triisopropyl borate (3.42 ml) in tetrahydrofuran (15 ml) was cooled to −78° C. under argon atmosphere, and thereto was added a solution of n-butyl lithium (1.59 M hexane solution, 3.42 ml). The mixture was stirred at room temperature overnight. Added thereto was 6N aqueous hydrochloric acid at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was triturated with cold hexane to give 4-(difluoromethoxy)phenylboronic acid (1.88 g) as colorless solid.
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Synthesis routes and methods III

Procedure details

To a stirred solution of 1-bromo-4-(difluoromethoxy)-benzene (1.18 g) and triisopropyl borate (1.34 ml) in tetra-hydrofuran (6 ml) was added dropwise n-butyl lithium (1.58 M hexane solution, 3.68 ml) at −78° C. over 10 minutes under argon atmosphere, then the reaction mixture was allowed to warm to room temperature. After being starred at room temperature for 3 hours, the mixture was cooled to 0° C., and thereto were added a 6 N aqueous hydrochloric acid solution and water. The resultant mixture was extracted with ethyl acetate (30 ml) twice, and the combined organic layer was washed with brine (10 ml), dried over sodium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual solid was triturated with cold hexane to give the titled compound as a colorless solid. 1H-NMR (DMSO-d6) δ 7.12 (d, J=8.4 Hz, 2H), 7.27 (t, J=74.1 Hz, 1H), 7.83 (d, J=8.6 Hz, 2H), 8.08 (br-s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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